molecular formula C10H13ClN2O2 B2934871 2-Chloro-N-(6-methoxypyridin-3-yl)-N-methylpropanamide CAS No. 2411261-81-7

2-Chloro-N-(6-methoxypyridin-3-yl)-N-methylpropanamide

Katalognummer B2934871
CAS-Nummer: 2411261-81-7
Molekulargewicht: 228.68
InChI-Schlüssel: YGBLSGMTUXVFLV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-N-(6-methoxypyridin-3-yl)-N-methylpropanamide, also known as TAK-659, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of kinase inhibitors and has shown promising results in preclinical studies for the treatment of various types of cancer and autoimmune diseases.

Wirkmechanismus

2-Chloro-N-(6-methoxypyridin-3-yl)-N-methylpropanamide inhibits the activity of several kinases by binding to the ATP-binding site of the kinase domain. This results in the inhibition of downstream signaling pathways, leading to the suppression of cell proliferation and survival. This compound has been shown to be a selective inhibitor of BTK, FLT3, and ITK, with minimal off-target effects.
Biochemical and physiological effects:
This compound has been shown to have potent antitumor activity in preclinical studies. It has been shown to induce apoptosis and inhibit cell proliferation in B-cell malignancies and AML. This compound has also been shown to have immunomodulatory effects, leading to the suppression of pro-inflammatory cytokines and the activation of regulatory T cells. In addition, this compound has been shown to have minimal toxicity in preclinical studies.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 2-Chloro-N-(6-methoxypyridin-3-yl)-N-methylpropanamide is its selectivity for BTK, FLT3, and ITK. This allows for the specific targeting of these kinases, leading to minimal off-target effects. In addition, this compound has been shown to have potent antitumor activity in preclinical studies. However, one limitation of this compound is its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.

Zukünftige Richtungen

There are several future directions for the development of 2-Chloro-N-(6-methoxypyridin-3-yl)-N-methylpropanamide. One potential application is in the treatment of CLL and MCL, where BTK inhibition has shown promising results. This compound may also be effective in the treatment of AML, where FLT3 inhibition has shown promising results. In addition, this compound may have potential applications in the treatment of autoimmune diseases, such as RA and MS, where ITK inhibition has shown promising results. Further studies are needed to determine the efficacy and safety of this compound in clinical trials.

Synthesemethoden

The synthesis of 2-Chloro-N-(6-methoxypyridin-3-yl)-N-methylpropanamide involves several steps, starting with the reaction of 6-methoxypyridin-3-amine with chloroacetyl chloride to obtain 6-chloroacetylamino-3-methoxypyridine. This intermediate is then reacted with N-methylpropan-2-amine to obtain the final product, this compound. The synthesis of this compound has been reported in several publications, and the compound can be obtained with high purity and yield.

Wissenschaftliche Forschungsanwendungen

2-Chloro-N-(6-methoxypyridin-3-yl)-N-methylpropanamide has been extensively studied for its potential therapeutic applications. It has been shown to be a potent inhibitor of several kinases, including BTK, FLT3, and ITK. BTK inhibition has been shown to be effective in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). FLT3 inhibition has been shown to be effective in the treatment of acute myeloid leukemia (AML). ITK inhibition has been shown to be effective in the treatment of autoimmune diseases, such as rheumatoid arthritis (RA) and multiple sclerosis (MS).

Eigenschaften

IUPAC Name

2-chloro-N-(6-methoxypyridin-3-yl)-N-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O2/c1-7(11)10(14)13(2)8-4-5-9(15-3)12-6-8/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGBLSGMTUXVFLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)C1=CN=C(C=C1)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.